
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline is an organic compound with the molecular formula C11H10ClN3O. It belongs to the class of heterocyclic building blocks, specifically pyrazines, and is characterized by the presence of a chloropyrazine ring attached to an aniline moiety through an oxy-methyl linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with aniline in the presence of a suitable base and solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines, quinones, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Amino-6-chloropyrazine: Another aminopyrazine compound with similar structural features.
6-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline.
4-Chloropyrazine-2-carboxylic acid: A related pyrazine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific oxy-methyl linkage and the presence of both aniline and chloropyrazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
642084-46-6 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC名 |
3-[(6-chloropyrazin-2-yl)oxymethyl]aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-5-14-6-11(15-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7,13H2 |
InChIキー |
WGQMUWQUQPEQME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


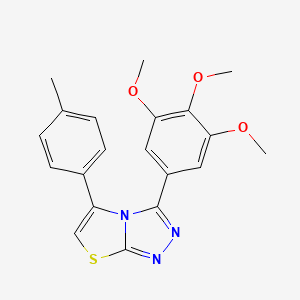
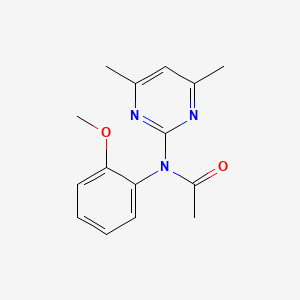
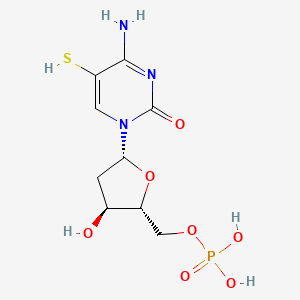
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)

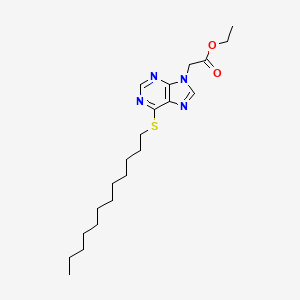

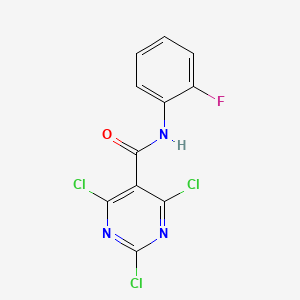
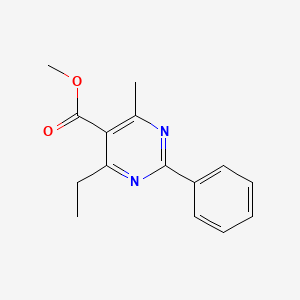

![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
